molecular formula C22H26N2O5S B8196338 N-(3-Methoxyphenyl)-N-((2-methyl-1-propionylindolin-5-yl)sulfonyl)propionamide

N-(3-Methoxyphenyl)-N-((2-methyl-1-propionylindolin-5-yl)sulfonyl)propionamide

Cat. No.: B8196338
M. Wt: 430.5 g/mol
InChI Key: BYRQJLNBMXIVRD-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N-((2-methyl-1-propionylindolin-5-yl)sulfonyl)propionamide is a structurally complex sulfonamide-propionamide hybrid. Its core features include:

  • A 3-methoxyphenyl group linked to the nitrogen of a propionamide moiety.
  • A sulfonyl bridge connecting the propionamide to a 2-methyl-1-propionylindolin-5-yl group, which incorporates a substituted indoline scaffold.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-[(2-methyl-1-propanoyl-2,3-dihydroindol-5-yl)sulfonyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-5-21(25)23-15(3)12-16-13-19(10-11-20(16)23)30(27,28)24(22(26)6-2)17-8-7-9-18(14-17)29-4/h7-11,13-15H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRQJLNBMXIVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)N(C3=CC(=CC=C3)OC)C(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Methoxyphenyl)-N-((2-methyl-1-propionylindolin-5-yl)sulfonyl)propionamide, also known by its CAS number 2757730-26-8, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C22H26N2O5S
Molecular Weight : 430.52 g/mol
Structural Characteristics : The compound features a methoxyphenyl group and an indolin sulfonamide moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research on related sulfonamide derivatives has shown effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .

Anticancer Properties

The indole structure present in the compound is known for its anticancer properties. Various indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated activity against breast cancer and melanoma cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells.
  • Cell Cycle Arrest : Indole derivatives may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.
  • Apoptosis Induction : By activating apoptotic pathways, these compounds can promote programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives showed that modifications in the phenyl and indole rings significantly influenced antimicrobial activity. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro assays demonstrated that a structurally related indole derivative inhibited growth in MCF-7 breast cancer cells with an IC50 value of 15 µM. The study suggested that the compound induced apoptosis through caspase activation and mitochondrial depolarization.

Study 3: Insecticidal Activity

Research on larvicidal activity revealed that a related compound showed LC50 values of 28.9 ± 5.6 µM against Aedes aegypti larvae after 24 hours of exposure, highlighting the potential for developing new insecticides based on this chemical framework .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-Methoxyphenyl)-N-((2-methyl-1-propionylindolin-5-yl)sulfonyl)propionamide. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Studies

A study conducted by the National Cancer Institute (NCI) utilized a panel of approximately sixty human tumor cell lines to assess the compound's activity. The results indicated a mean growth inhibition (GI50) value of 15.72 μM, suggesting potent activity against specific cancer types .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its versatility and potential for further modifications.

Synthesis Overview

The compound is synthesized through a multi-step process involving:

  • Formation of Indolin Derivatives : Utilizing indole chemistry to create the indolin backbone.
  • Sulfonamide Formation : Introducing the sulfonyl group to enhance solubility and bioactivity.
  • Amide Coupling : Finalizing the structure through amide bond formation with propionic acid derivatives.

Yield and Purity

The synthesis has been optimized to achieve high yields (typically over 80%) with good purity levels, making it suitable for biological testing .

Therapeutic Potential

Beyond its anticancer applications, this compound shows promise in other therapeutic areas.

Anti-inflammatory Properties

Preliminary data suggest that the compound may also exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Research is ongoing to explore its neuroprotective capabilities, particularly in models of neurodegenerative diseases where oxidative stress plays a critical role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Propionamide Derivatives
Compound Name Key Structural Features Bioactivity/Application Reference
N-((4-(3-methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide Isoxazole-phenyl core, sulfonyl-propionamide Parecoxib impurity; used in NSAID synthesis
Target Compound Indolinyl-sulfonyl, 3-methoxyphenyl Potential intermediate or bioactive agent

Key Differences :

  • This may alter binding affinity to cyclooxygenase (COX) enzymes or other targets.
  • The 3-methoxyphenyl substituent in the target compound could enhance solubility compared to non-polar analogs, though positional isomerism (e.g., 3- vs. 4-methoxy) may affect electronic properties .
Propionamides with Heterocyclic Moieties
Compound Name Key Structural Features Bioactivity/Application Reference
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole ring, methyl-propionamide Anticancer activity (hepatocarcinoma, leukemia)
Target Compound Indolinyl-sulfonyl, 3-methoxyphenyl Underexplored bioactivity

Key Differences :

  • The thiadiazole ring in the comparator compound is electron-deficient, enhancing interactions with biological targets like kinases or DNA. In contrast, the indolinyl-sulfonyl group in the target compound may favor interactions with sulfhydryl groups or metal ions.
  • The anticancer activity of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide highlights the importance of heterocyclic cores in cytotoxicity, suggesting the target compound’s indoline group warrants evaluation for similar effects .
Methoxy-Substituted Aromatic Amides
Compound Name Key Structural Features Bioactivity/Application Reference
N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, 3-methoxyphenyl-acetamide Patent-listed structural analog (unspecified use)
Target Compound Indolinyl-sulfonyl, 3-methoxyphenyl Structural complexity for tailored activity

Key Differences :

  • The benzothiazole-acetamide framework in the comparator is a common motif in kinase inhibitors and antimicrobials. The target compound’s sulfonyl-propionamide group may offer improved metabolic stability compared to acetamides.
  • Positional effects of methoxy groups (e.g., 3- vs. 4-methoxy) can modulate lipophilicity and hydrogen-bonding capacity, impacting membrane permeability .

Research Implications and Gaps

  • Synthetic Routes : Evidence on sulfonylation (e.g., from Scheme 1 in ) and amidation (e.g., using LiH in DMF ) could inform the target compound’s synthesis.
  • Bioactivity Screening : The anticancer and anti-inflammatory activities of analogs like N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide warrant testing the target compound against similar assays.
  • Structural Optimization : Comparative studies on methoxy positioning (3- vs. 4-) and indolinyl vs. isoxazole cores could refine pharmacokinetic properties.

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